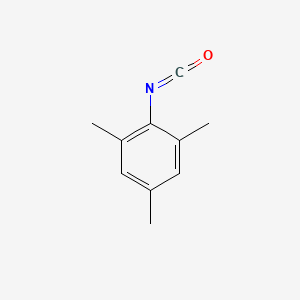

2,4,6-Trimethylphenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-4-8(2)10(11-6-12)9(3)5-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHZRZFONUPQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344234 | |

| Record name | 2,4,6-Trimethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2958-62-5 | |

| Record name | 2,4,6-Trimethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trimethylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4,6-Trimethylphenyl Isocyanate

Introduction

2,4,6-Trimethylphenyl isocyanate, also known as mesityl isocyanate, is an aromatic isocyanate compound of significant interest to researchers and synthetic chemists. Its utility as a sterically hindered monofunctional isocyanate makes it a valuable reagent in the development of novel polymers, pharmaceuticals, and other advanced materials. A thorough understanding of its physical properties is paramount for its safe handling, appropriate application, and the successful outcome of experimental designs. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, supported by established analytical methodologies and safety protocols.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values have been compiled from various reputable chemical data sources.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Mesityl isocyanate; 2-Isocyanato-1,3,5-trimethylbenzene | [1] |

| CAS Number | 2958-62-5 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| Appearance | White to pale cream or pale yellow crystalline solid | [2] |

| Melting Point | 44-48 °C (lit.) | |

| Boiling Point | 218-220 °C | [3] |

| Density | 0.98 g/cm³ | [3] |

| Flash Point | 104 °C (219.2 °F) - closed cup | |

| Refractive Index | Data not readily available | |

| Solubility | Soluble in aromatic hydrocarbons (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform). Hydrolyzes in water. |

Molecular Structure and Inherent Reactivity

The structural arrangement of this compound dictates its physical properties and chemical behavior. The central phenyl ring, substituted with three methyl groups at the 2, 4, and 6 positions, imparts significant steric hindrance around the highly reactive isocyanate (-N=C=O) functional group.

Caption: Molecular structure of this compound.

This steric shielding modulates the reactivity of the isocyanate group, making it less susceptible to polymerization and allowing for more controlled reactions with nucleophiles such as alcohols, amines, and water. The nonpolar nature of the trimethyl-substituted phenyl ring contributes to its solubility in organic solvents and its insolubility in water.

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is crucial for compound characterization and quality control. The following section outlines the standard protocols for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. For pure crystalline compounds, this transition occurs over a narrow temperature range.

Standard Protocol (based on USP General Chapter <741> and ASTM E324): [4][5]

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Due to its relatively high boiling point, the determination of the boiling point of this compound requires careful experimental technique to avoid decomposition.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Standard Protocol (based on Siwoloboff method):

-

Sample Preparation: A small amount (approximately 0.5 mL) of molten this compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Heating: The test tube assembly is attached to a thermometer and heated in a suitable high-boiling point liquid bath (e.g., silicone oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a solid organic compound can be determined using the principle of displacement.

Principle: The density of a substance is its mass per unit volume. For a solid, the volume can be determined by the displacement of a liquid in which it is insoluble and non-reactive.

Standard Protocol (based on ASTM D792 - Test Method A): [6]

-

Mass in Air: A solid sample of this compound is weighed accurately in the air.

-

Mass in Liquid: The sample is then weighed while fully submerged in a liquid of known density (e.g., a hydrocarbon solvent in which it is insoluble and does not react). A sinker may be used if the sample floats.

-

Calculation: The density of the sample is calculated using the following formula: Density = (Mass in Air / (Mass in Air - Mass in Liquid)) * Density of Liquid

Refractive Index Determination

The refractive index of a substance is a fundamental physical property that is characteristic of the substance. As this compound is a solid at room temperature, its refractive index must be measured in the molten state.

Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is typically measured using a refractometer.

Standard Protocol (based on ASTM D1747 for viscous materials and melted solids): [7]

-

Sample Preparation: A small sample of this compound is melted by gentle heating.

-

Apparatus: A calibrated Abbe refractometer equipped with a temperature-controlled prism is used.

-

Measurement: A few drops of the molten sample are placed on the prism of the refractometer, which is maintained at a constant temperature above the melting point of the compound.

-

Observation: The refractive index is read directly from the instrument's scale once the dividing line between the light and dark fields is brought into sharp focus at the crosshairs. The temperature of the measurement must be recorded.

Solubility Profile

The solubility of this compound is a critical parameter for its use in various chemical reactions and formulations.

-

Organic Solvents: It is readily soluble in common non-protic organic solvents, including aromatic hydrocarbons like toluene and benzene, and chlorinated solvents such as dichloromethane and chloroform. This solubility is attributed to the nonpolar nature of the trimethylphenyl group.

-

Water: this compound is insoluble in water and undergoes hydrolysis. The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to the corresponding amine (2,4,6-trimethylaniline) and carbon dioxide gas. This reactivity necessitates handling and storage in anhydrous conditions.

Safety and Handling

As a reactive chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[4][8]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[4]

-

Moisture Sensitivity: The compound is moisture-sensitive and should be handled under anhydrous conditions to prevent degradation.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, alcohols, amines, and bases.

-

First Aid:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[8] In all cases of exposure, seek immediate medical attention.

-

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound. The data presented, along with the standardized experimental protocols, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. A comprehensive understanding of these properties is essential for the safe and effective utilization of this important chemical intermediate in scientific and industrial applications.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS#:2958-62-5 | Chemsrc [chemsrc.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. fishersci.com [fishersci.com]

- 5. 2,4,6-Trimethylphenyl isocyanide [webbook.nist.gov]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. polyconsprayfoam.com [polyconsprayfoam.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

A Comprehensive Technical Guide on the Melting Point of 2,4,6-Trimethylphenyl Isocyanate

This guide provides an in-depth analysis of the melting point of 2,4,6-trimethylphenyl isocyanate (TMPI), a crucial physical property for researchers, scientists, and professionals in drug development. Understanding and accurately determining the melting point is paramount for verifying the purity and identity of this versatile organic synthesis intermediate.

Introduction to this compound and its Physicochemical Significance

This compound, also known as mesityl isocyanate, is a highly reactive organic compound widely utilized in the synthesis of pharmaceuticals, agrochemicals, and polymers. Its isocyanate functional group (-N=C=O) readily reacts with nucleophiles such as alcohols, amines, and water, making it a valuable building block in organic chemistry.

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range and is a characteristic physical constant. Therefore, the melting point serves as a primary indicator of both the identity and purity of a compound. An impure compound will typically exhibit a depressed and broadened melting point range.[1]

Reported Melting Point of this compound

Several chemical suppliers and databases have reported the melting point of this compound. A summary of these reported values is presented in the table below. The slight variations observed can be attributed to differences in the purity of the samples and the analytical methods employed.

| Melting Point Range (°C) | Purity (%) | Source |

| 44-48 | 99 | Sigma-Aldrich[2] |

| 44-48 | Not Specified | Chemsrc[3] |

| 42-48 | ≥97.5 | Thermo Scientific Chemicals[4] |

| 45 | Not Specified | Stenutz[5] |

The appearance of the compound is typically described as a white to pale cream or pale yellow crystalline or fused solid, lumps, or powder.[4]

The Causality Behind Melting Point Variation: The Impact of Purity

The presence of impurities disrupts the crystalline lattice of a solid. This disruption requires less energy to overcome the intermolecular forces holding the molecules together, resulting in a lower melting point. Furthermore, the melting process occurs over a wider temperature range as different regions of the solid melt at slightly different temperatures due to the uneven distribution of impurities.[1]

This phenomenon, known as melting point depression, is a fundamental concept in physical chemistry and is the basis for using melting point as a criterion for purity. A sharp melting point range (typically 0.5-1.0°C for a pure, nonionic, crystalline organic compound) is indicative of a high degree of purity.

Authoritative Protocol for Accurate Melting Point Determination

To ensure reliable and reproducible results, the determination of the melting point of this compound should be performed using a standardized procedure. The following protocol is based on established laboratory techniques.[6][7][8]

Experimental Workflow for Melting Point Determination

Caption: Workflow for the determination of the melting point of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is dry.

-

On a clean, dry watch glass, crush a small amount of the crystalline solid into a fine powder using a spatula.[7][8]

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The packed sample should be 2-3 mm high.[6]

-

If using an open-ended capillary tube, seal one end by carefully heating it in the flame of a Bunsen burner.[7][8]

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of a melting point apparatus.[6]

-

For an initial, rapid determination, heat the sample at a rate of 10-20°C per minute to get an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

For an accurate determination, prepare a new sample and heat it slowly, at a rate of 1-2°C per minute, as you approach the expected melting point.[6]

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting point range.

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts. This is the upper limit of the melting point range.[6]

-

-

Data Interpretation:

-

The recorded temperature range is the melting point of the sample.

-

A narrow range (e.g., 0.5-1.5°C) indicates a high degree of purity.

-

A broad and depressed melting range suggests the presence of impurities.

-

Enhancing Purity for a Sharper Melting Point: Recrystallization Protocol

If the determined melting point of this compound is broad or lower than the literature values, purification by recrystallization is recommended to obtain a purer sample with a sharper melting point.

Logical Flow of Recrystallization

Caption: The logical progression of the recrystallization process for purification.

Step-by-Step Methodology for Recrystallization

-

Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Common solvents for the recrystallization of organic compounds include ethanol, hexane/ethyl acetate mixtures, and toluene.[10] The choice of solvent for this compound should be determined experimentally, starting with non-polar solvents in which it is likely to be soluble when hot.

-

Dissolution:

-

Place the impure this compound in an Erlenmeyer flask.

-

Add a small amount of the chosen solvent and heat the mixture gently (e.g., in a hot water bath).

-

Continue adding the solvent in small portions until the solid is completely dissolved.[9] It is crucial to use the minimum amount of hot solvent to ensure good recovery.

-

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[9]

-

Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point to remove any residual solvent.

-

-

Verification:

-

Determine the melting point of the recrystallized this compound using the protocol described in the previous section. A sharper and higher melting point range compared to the initial measurement will confirm the success of the purification.

-

Safety and Handling Considerations

This compound is a hazardous substance. It is harmful if swallowed, causes serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][11] Isocyanates, in general, are potent respiratory and skin sensitizers.[12][13] Therefore, all handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[2]

Conclusion

The melting point of this compound is a critical parameter for its identification and purity assessment. A thorough understanding of the factors that influence the melting point and the application of a rigorous experimental protocol for its determination are essential for any researcher working with this compound. By following the guidelines presented in this technical guide, scientists can ensure the quality of their starting materials, leading to more reliable and reproducible experimental outcomes.

References

-

This compound | CAS#:2958-62-5 | Chemsrc. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. (2025, January 30). Retrieved from [Link]

-

Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved from [Link]

-

This compound. (n.d.). Stenutz. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

-

Isocyanates – A family of chemicals. (2025, August 11). Transport Canada. Retrieved from [Link]

-

This compound | C10H11NO | CID 595239. (n.d.). PubChem. Retrieved from [Link]

-

Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Isocyanates technical fact sheet. (n.d.). SafeWork NSW. Retrieved from [Link]

-

How To Recrystallize A Solid. (2020, July 17). [Video]. YouTube. Retrieved from [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. This compound 99 2958-62-5 [sigmaaldrich.com]

- 3. This compound | CAS#:2958-62-5 | Chemsrc [chemsrc.com]

- 4. L12611.03 [thermofisher.com]

- 5. This compound [stenutz.eu]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. youtube.com [youtube.com]

- 10. Tips & Tricks [chem.rochester.edu]

- 11. This compound | C10H11NO | CID 595239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Isocyanates – A family of chemicals [tc.canada.ca]

- 13. safework.nsw.gov.au [safework.nsw.gov.au]

reactivity of 2,4,6-trimethylphenyl isocyanate

An In-Depth Technical Guide to the Reactivity of 2,4,6-Trimethylphenyl Isocyanate

Authored by a Senior Application Scientist

Abstract

This compound, also known as mesityl isocyanate, is an aromatic isocyanate distinguished by the significant steric hindrance imparted by three methyl groups on the phenyl ring. This structural feature profoundly influences its reactivity, setting it apart from less substituted counterparts like phenyl isocyanate. While the isocyanate functional group remains a potent electrophile, the flanking methyl groups moderate its accessibility, leading to unique kinetic profiles, enhanced selectivity in certain reactions, and the formation of materials with distinct properties. This guide provides a comprehensive exploration of the synthesis, core reactivity, and practical applications of this compound, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science. We will delve into the causality behind its reaction mechanisms, present self-validating experimental protocols, and ground all claims in authoritative references.

Molecular Structure and Physicochemical Profile

The defining characteristic of this compound is the strategic placement of methyl groups at the ortho (2,6) and para (4) positions of the phenyl ring. The two ortho-methyl groups act as bulky sentinels, sterically shielding the highly electrophilic carbon atom of the isocyanate (-N=C=O) group. This has critical implications for the approach of nucleophiles, a central theme of this guide.

Key Physicochemical Properties

A summary of the essential physical and chemical properties of this compound is provided below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| CAS Number | 2958-62-5 | [1] |

| Appearance | White to off-white solid | - |

| Melting Point | 44-48 °C | [1][2][3] |

| Boiling Point | 218-220 °C | [3][4] |

| Flash Point | 104 °C (219 °F) - closed cup | [1][3] |

| Solubility | Soluble in non-protic organic solvents (e.g., toluene, DCM); hydrolyzes in water. | [2][5] |

Synthesis of this compound

While commercially available, understanding the synthesis of this reagent is fundamental. The most common laboratory and industrial preparation involves the phosgenation of 2,4,6-trimethylaniline.[2] Due to the high toxicity of phosgene gas, solid and liquid phosgene equivalents, such as triphosgene (bis(trichloromethyl) carbonate), are preferred for safer handling in a laboratory setting.[6]

Diagram: General Synthesis Workflow

Caption: General workflow for synthesizing this compound.

Experimental Protocol: Synthesis from 2,4,6-Trimethylaniline using Triphosgene

This protocol is a representative method and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber) is charged with triphosgene (0.37 equivalents) and dry dichloromethane (DCM).

-

Reactant Addition: A solution of 2,4,6-trimethylaniline (1.0 equivalent) in dry DCM is added dropwise to the stirred triphosgene solution at 0 °C.

-

Reaction: After the addition is complete, the mixture is allowed to stir for 30 minutes.

-

Base Addition: The reaction mixture is then cooled to -35 °C, and a solution of triethylamine (3.0 equivalents) in dry DCM is added dropwise, ensuring the temperature does not rise significantly.[6]

-

Completion: The mixture is allowed to warm to room temperature slowly and stirred for an additional 2 hours.

-

Workup: The solvent is removed under reduced pressure. The resulting slurry is treated with a non-polar solvent (e.g., hexane) to precipitate triethylamine hydrochloride, which is then removed by filtration.

-

Purification: The filtrate is concentrated, and the crude product is purified by vacuum distillation to yield pure this compound.

Core Reactivity: The Dominant Influence of Steric Hindrance

The reactivity of any isocyanate is dictated by the highly electrophilic carbon atom of the -N=C=O group, which is susceptible to attack by nucleophiles. However, in this compound, this inherent reactivity is significantly modulated by steric hindrance.

Steric hindrance refers to the spatial arrangement of atoms that impedes a chemical reaction.[7][8] The two ortho-methyl groups physically obstruct the trajectory of incoming nucleophiles, making it more difficult for them to reach and attack the electrophilic carbon.[9][10][11]

Diagram: Steric Shielding Comparison

Caption: Steric shielding of the electrophilic carbon by ortho-methyl groups.

This steric effect has two primary consequences:

-

Reduced Reaction Rates: Reactions with nucleophiles are generally slower compared to those with unhindered isocyanates.

-

Enhanced Selectivity: The steric demand can favor reactions with smaller, less hindered nucleophiles or promote specific reaction pathways over others.

Characteristic Reactions with Nucleophiles

The canonical reaction of an isocyanate is the nucleophilic addition to the C=N double bond.

Reaction with Alcohols: Carbamate Formation

The reaction with alcohols yields carbamates (urethanes), a cornerstone of polyurethane chemistry.[2] Due to steric hindrance, this reaction often requires elevated temperatures or catalysis to proceed at a practical rate.

Mechanism: The nucleophilic oxygen of the alcohol attacks the isocyanate carbon, followed by proton transfer to the nitrogen.

Catalysis: The reaction is frequently catalyzed by organotin compounds (e.g., dibutyltin dilaurate) or tertiary amines (e.g., DABCO).[12][13] Anionic catalysts are also highly effective.[12] Catalysts work by activating either the isocyanate or the alcohol, lowering the activation energy of the reaction.

Experimental Protocol: Catalyzed Carbamate Synthesis

-

Setup: A dry flask under an inert atmosphere (N₂ or Ar) is charged with this compound (1.0 equivalent) and a dry, non-protic solvent (e.g., toluene).

-

Reagent Addition: The alcohol (e.g., 1-butanol, 1.05 equivalents) is added, followed by a catalytic amount of dibutyltin dilaurate (e.g., 0.01 mol%).

-

Reaction: The mixture is stirred at a specified temperature (e.g., 60-80 °C) and monitored by an appropriate analytical technique (e.g., IR spectroscopy by observing the disappearance of the -NCO peak at ~2270 cm⁻¹, or TLC/LC-MS).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Reaction with Amines: Urea Formation

The reaction with primary or secondary amines is typically much faster than with alcohols and yields substituted ureas.[2] The high nucleophilicity of amines often allows this reaction to proceed readily without a catalyst, although the rate is still slower than that of unhindered isocyanates.

Mechanism: The reaction follows a similar nucleophilic addition pathway, with the amine's nitrogen atom acting as the nucleophile. The kinetics can be complex, sometimes exhibiting second-order dependence on the amine concentration.[14]

Reaction with Water: Hydrolysis

This compound is sensitive to moisture.[2][5] The reaction with water is a multi-step process that ultimately produces 2,4,6-trimethylaniline and carbon dioxide gas.

Mechanism:

-

Water attacks the isocyanate to form an unstable carbamic acid intermediate.[15][16]

-

The carbamic acid spontaneously decarboxylates (loses CO₂) to form the primary amine, 2,4,6-trimethylaniline.[2]

-

The newly formed amine is nucleophilic and can react with another molecule of the isocyanate to form a disubstituted urea.

This reactivity necessitates that all reactions be conducted under anhydrous conditions using dry solvents and an inert atmosphere to prevent unwanted side reactions and reagent decomposition.

Self-Condensation: Dimerization and Trimerization

Under certain conditions, particularly with catalysis, isocyanates can react with themselves.

-

Dimerization: Two isocyanate molecules can undergo a [2+2] cycloaddition to form a four-membered uretidinedione ring.

-

Trimerization: Three isocyanate molecules can cyclize to form a highly stable, six-membered isocyanurate ring.[12][17] This reaction is often catalyzed by strong bases, certain metal complexes, and carboxylate anions.[12][17]

The significant steric bulk of the mesityl group can influence the equilibrium and rate of these reactions. While trimerization is common for many isocyanates, the steric strain in the corresponding trimer of this compound might make this process less favorable compared to less hindered isocyanates.

Diagram: Monomer, Dimer, and Trimer Structures

Caption: General structures of isocyanate monomer, dimer, and trimer.

Applications in Research and Development

The unique reactivity profile of this compound makes it a valuable tool in several areas.

-

Polymer Chemistry: Its incorporation into polyurethanes or polyureas can impart specific properties. The bulky mesityl group can increase the thermal stability, reduce chain packing, and alter the mechanical properties of the final polymer.[2]

-

Organic Synthesis: It serves as a specialized building block for introducing a sterically protected carbamate or urea linkage into a molecule.[2] This can be useful in the synthesis of complex pharmaceuticals or agrochemicals where controlling reactivity at specific sites is crucial.

-

Surface Modification: The isocyanate group can react with nucleophilic sites (like hydroxyl groups) on the surfaces of materials, effectively grafting the bulky trimethylphenyl group onto the surface.[2]

Safety, Handling, and Storage

7.1. Hazard Profile

This compound is a hazardous chemical and must be handled with care.

| Hazard Class | GHS Statement | Reference(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [1][18] |

| Serious Eye Damage | H318: Causes serious eye damage | [1][18] |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [1][18][19] |

| Skin Sensitization | H317: May cause an allergic skin reaction | [1] |

7.2. Handling and PPE

-

Always handle in a certified chemical fume hood.[19]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[1]

-

Avoid inhalation of dust or vapors. Use respiratory protection if ventilation is inadequate.[19][20]

-

Keep away from heat, sparks, and open flames.[19]

7.3. Storage

-

Store in a tightly sealed container in a cool, dry, well-ventilated area. Recommended storage temperature is 2-8°C.[1]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

-

Keep away from incompatible materials such as water, alcohols, amines, strong bases, and acids.

References

-

Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

AUB ScholarWorks. (n.d.). Kinetics of the reaction between phenyl isocyanate and aniline in non-aqueous solvents. Retrieved from [Link]

-

Scribd. (n.d.). 6 Steric Hindrance. Retrieved from [Link]

-

3M. (2019). Safety Data Sheet. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Retrieved from [Link]

-

NIST. (n.d.). 2,4,6-Trimethylphenyl isocyanide. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.

-

National Institutes of Health. (2020). Nucleophilic Isocyanation. Retrieved from [Link]

-

Kautschuk Group. (n.d.). Isocyanate Types. Retrieved from [Link]

-

Study.com. (n.d.). Video: Steric Hindrance Effect. Retrieved from [Link]

-

Khan Academy. (2013). Steric hindrance. Retrieved from [Link]

-

ResearchGate. (n.d.). Isocyanate-Based Polymers. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Retrieved from [Link]

-

Quora. (2021). Why is that the N=C bond breaks in the first step, rather than the C=O bond?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes. Retrieved from [Link]

-

National Institutes of Health. (2002). 2,4,6-Trimethylphenyl isocyanide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Catalysis of the isocyanate-hydroxyl reaction. Retrieved from [Link]

-

MDPI. (n.d.). A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)acrylate and Allyl Urocanate. Retrieved from [Link]

-

National Institutes of Health. (2016). Quantifying Dimer and Trimer Formation by Tri-n-butyl Phosphates in n-Dodecane: Molecular Dynamics Simulations. Retrieved from [Link]

Sources

- 1. 2,4,6-三甲基苯基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. Buy this compound | 2958-62-5 [smolecule.com]

- 3. This compound | CAS#:2958-62-5 | Chemsrc [chemsrc.com]

- 4. This compound CAS#: 2958-62-5 [m.chemicalbook.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. rsc.org [rsc.org]

- 7. scribd.com [scribd.com]

- 8. Steric effects - Wikipedia [en.wikipedia.org]

- 9. study.com [study.com]

- 10. Steric Hindrance Effect | Definition, Factors & Examples - Video | Study.com [study.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Catalysis of the isocyanate‐hydroxyl reaction | Semantic Scholar [semanticscholar.org]

- 14. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 15. researchgate.net [researchgate.net]

- 16. quora.com [quora.com]

- 17. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. This compound | C10H11NO | CID 595239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. This compound - High purity | EN [georganics.sk]

- 20. multimedia.3m.com [multimedia.3m.com]

An In-depth Technical Guide to the Safe Handling of 2,4,6-Trimethylphenyl Isocyanate for Research and Development Professionals

Preamble: A Proactive Approach to Safety in Synthesis

For the dedicated researcher, scientist, and drug development professional, the pursuit of novel chemical entities is a journey of precision, innovation, and, paramountly, safety. 2,4,6-Trimethylphenyl isocyanate, a versatile reagent in the synthesis of ureas, carbamates, and other valuable scaffolds, demands a comprehensive understanding of its properties to ensure its safe and effective use. This guide moves beyond a mere checklist of precautions to provide a deep, scientifically-grounded understanding of the causality behind recommended safety protocols. By fostering a proactive safety culture rooted in knowledge, we can mitigate risks and enable groundbreaking research to flourish.

Section 1: The Chemical and Toxicological Profile of this compound

This compound (CAS No. 2958-62-5), also known as mesityl isocyanate, is an aromatic isocyanate with the molecular formula C₁₀H₁₁NO.[1][2] Its utility in organic synthesis stems from the highly electrophilic carbon atom of the isocyanate group, which readily reacts with a variety of nucleophiles.[3] However, this reactivity is also the source of its significant health hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance and presents multiple health risks.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

-

H312: Harmful in contact with skin. [4]

-

H317: May cause an allergic skin reaction. [6]

-

H331: Toxic if inhaled. [4]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [4][5][6]

The primary toxicological concerns are acute toxicity upon ingestion or inhalation and its potent sensitizing effects on the respiratory system and skin.[7][8] Isocyanates as a class are known to be potent respiratory sensitizers, and even minute exposures can trigger severe asthmatic reactions in sensitized individuals.[9][10]

Quantitative Toxicological Data

Carcinogenicity

Some isocyanates, such as toluene diisocyanate (TDI), are classified as possible human carcinogens (IARC Group 2B).[12] While a specific carcinogenicity classification for this compound by major regulatory bodies like IARC or the National Toxicology Program (NTP) was not identified in the conducted searches, the potential for long-term health effects from exposure to aromatic isocyanates should not be dismissed.[13][14][15]

Section 2: The Hierarchy of Controls: A Framework for Safe Handling

A robust safety protocol relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective measures to protect laboratory personnel.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The First Line of Physical Defense

All work with this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of its vapors. For particularly sensitive operations or when handling larger quantities, a glove box may be warranted.

Administrative Controls: Standard Operating Procedures and Training

Strict adherence to Standard Operating Procedures (SOPs) is crucial. All personnel handling this compound must receive specific training on its hazards, safe handling practices, and emergency procedures. Access to areas where this chemical is used should be restricted to authorized personnel.

Personal Protective Equipment (PPE): Essential for All Handling Procedures

While engineering and administrative controls are primary, appropriate PPE is mandatory as the final barrier of protection.

| PPE Category | Specification | Rationale |

| Respiratory Protection | A full-face or half-face respirator with organic vapor cartridges is recommended. In some situations, a supplied-air respirator may be necessary. | Protects against inhalation of toxic and sensitizing vapors. |

| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. | Prevents skin contact, which can lead to sensitization and systemic toxicity. |

| Eye Protection | Chemical safety goggles or a full-face shield are required. | Protects against splashes that can cause severe eye damage. |

| Protective Clothing | A lab coat and, in some cases, disposable coveralls should be worn. | Prevents contamination of personal clothing and skin. |

Section 3: Laboratory Protocols for this compound

General Handling and Storage

-

Moisture Sensitivity: this compound is sensitive to moisture and will react with water to form an insoluble urea and carbon dioxide gas.[3] This can lead to pressure buildup in sealed containers. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Storage Temperature: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Refrigeration is often recommended.

-

Incompatible Materials: Avoid contact with water, alcohols, amines, strong acids, strong bases, and strong oxidizing agents.[1]

Step-by-Step Protocol for a Small-Scale Laboratory Spill

In the event of a small spill (a few milliliters) within a chemical fume hood, follow this procedure:

-

Alert Personnel: Immediately notify others in the laboratory of the spill.

-

Ensure Ventilation: Maintain the fume hood sash at the lowest practical height.

-

Don Appropriate PPE: Ensure you are wearing the full complement of recommended PPE.

-

Contain the Spill: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.

-

Neutralize the Spill: Prepare a decontamination solution. Two effective formulations are:[16][17]

-

Formulation 1: 5-10% sodium carbonate and 0.2-2% liquid detergent in water.

-

Formulation 2: 3-8% concentrated ammonia solution and 0.2-2% liquid detergent in water. (Use with caution due to ammonia vapors).

-

-

Apply Decontamination Solution: Slowly and carefully add the decontamination solution to the absorbed spill, working from the outside in. Be aware that the reaction may generate gas (CO₂).

-

Allow Reaction Time: Let the mixture stand for at least 30 minutes to ensure complete neutralization.

-

Collect Waste: Carefully scoop the neutralized mixture into a designated, labeled waste container. Do not seal the container tightly initially to allow for the release of any residual gas.

-

Decontaminate Surfaces: Wipe the spill area with the decontamination solution, followed by a clean water rinse.

-

Dispose of Waste: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with institutional and local regulations.

Caption: A stepwise workflow for responding to a small laboratory spill.

Section 4: Disposal of this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound, whether unreacted, in solution, or as a neutralized solid, must be treated as hazardous waste.

-

Unreacted Isocyanate: Small amounts of unreacted isocyanate should be reacted with a suitable nucleophile (e.g., a polyol or a high-boiling point alcohol) in a fume hood to form a more stable carbamate or polyurethane. This reaction is exothermic and should be performed with care. The resulting product should be disposed of as hazardous waste.

-

Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, absorbent materials, and pipette tips, must be collected in a designated, labeled hazardous waste container.

-

Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Consult with your Environmental Health and Safety (EHS) department for guidance.[18]

Section 5: Applications in Research and Drug Development

Understanding the utility of this compound provides context for its handling. Its primary application is as a synthetic intermediate.[3] The steric hindrance provided by the two ortho-methyl groups can influence the reactivity of the isocyanate and the properties of the resulting products.

-

Urea and Carbamate Synthesis: It is used to introduce a substituted urea or carbamate moiety into a molecule. These functional groups are common in pharmaceuticals and agrochemicals.[3]

-

Polymer Chemistry: This isocyanate can be used in the synthesis of specialized polyurethanes.[3]

-

Ligand Development: The related 2,4,6-trimethylphenyl isocyanide is used in the formation of isocyanide-based ligands in coordination chemistry.[19]

Conclusion: A Commitment to a Culture of Safety

The safe handling of this compound is not merely a matter of following rules but of understanding the chemical principles that underpin them. For the research scientist and drug development professional, a deep appreciation of its reactivity and toxicity is the foundation of a proactive safety mindset. By implementing the hierarchy of controls, adhering to established protocols, and maintaining a vigilant awareness of the potential hazards, we can confidently and responsibly harness the synthetic potential of this valuable reagent in the advancement of science.

References

-

SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION. (n.d.). Procedures for Minor Spills of Isocyanates. Retrieved from [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

-

SKC Inc. (2024, January 10). SDS 2004 - Isocyanate DECONtamination Solution.indd. Retrieved from [Link]

-

FSI. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

-

CIR Report Data Sheet. (n.d.). Safety assessment of trialkyl trimellitates as used in cosmetics. Retrieved from [Link]

-

SKC Ltd. (n.d.). TEST KIT Instructions Aliphatic Isocyanates. Retrieved from [Link]

-

PubMed. (n.d.). Acute inhalation studies with methyl isocyanate vapor. I. Methodology and LC50 determinations in guinea pigs, rats, and mice. Retrieved from [Link]

-

CDC. (n.d.). NIOSH Skin Notation Profiles: Methyl Isocyanate. Retrieved from [Link]

-

NIST. (n.d.). 2,4,6-Trimethylphenyl isocyanide - the NIST WebBook. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity | EN. Retrieved from [Link]

-

NY.Gov. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2024, October 30). Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Progr. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Toxicology: Isocyanates Profile. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C10H11NO | CID 595239. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylphenyl isocyanide | C10H11N | CID 143446. Retrieved from [Link]

-

CDC. (n.d.). Immediately dangerous to life or health (IDLH) value profile: methyl isocyanate. Retrieved from [Link]

-

Canada.ca. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]

-

Health and Safety Authority (HSA). (n.d.). Isocyanates. Retrieved from [Link]

-

American Cancer Society. (n.d.). Known and Probable Human Carcinogens. Retrieved from [Link]

-

NCBI. (n.d.). 7. Selected Monoisocyanates Acute Exposure Guideline Levels. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Cancer Classification Systems May 2020. Retrieved from [Link]

-

Regulations.gov. (n.d.). Material Safety Data Sheet I. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Compilation and Standardization of Rat Acute Inhalation Study Data to Support Predictive Modeling (ASCCT 2023 poster). Retrieved from [Link]

-

CDPH. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Curation and Characterization of a Rat Acute Inhalation Toxicity Database to Support New Approach Methodologies. Retrieved from [Link]

-

The Ohio State University Office of Environmental Health & Safety. (n.d.). Table 9 Carcinogens Table: OSHA, IARC, NTP, ACGIH (7/14/00). Retrieved from [Link]

-

Chemsrc. (2025, August 25). This compound | CAS#:2958-62-5. Retrieved from [Link]

-

Regulations.gov. (n.d.). List of Hazardous Substances and Reportable Quantities 1. This Appendix lists materials. Retrieved from [Link]

-

epa nepis. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 6. Retrieved from [Link]

-

(n.d.). Guide to the Disposal of Chemically Stabilized and Solidified Waste. Retrieved from [Link]

Sources

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 2958-62-5 [smolecule.com]

- 4. This compound - High purity | EN [georganics.sk]

- 5. This compound | C10H11NO | CID 595239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,6-三甲基苯基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. epa.gov [epa.gov]

- 8. hsa.ie [hsa.ie]

- 9. Control measures guide - Canada.ca [canada.ca]

- 10. cdph.ca.gov [cdph.ca.gov]

- 11. Acute inhalation studies with methyl isocyanate vapor. I. Methodology and LC50 determinations in guinea pigs, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. walkerdowney.com [walkerdowney.com]

- 13. npic.orst.edu [npic.orst.edu]

- 14. Known and Probable Human Carcinogens | American Cancer Society [cancer.org]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. safetyinnumbers.ca [safetyinnumbers.ca]

- 17. fsi.co [fsi.co]

- 18. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]

- 19. CAS 57116-96-8: 2,4,6-trimethylphenyl isocyanide [cymitquimica.com]

An In-Depth Technical Guide to the GHS Classification of 2,4,6-Trimethylphenyl Isocyanate

This guide provides a comprehensive analysis of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 2,4,6-trimethylphenyl isocyanate (CAS No. 2958-62-5). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who handle this compound. This document synthesizes toxicological data, regulatory classifications, and practical safety protocols to ensure its safe handling and use in a laboratory setting.

Section 1: Introduction to this compound and the Imperative of GHS

This compound, also known as mesityl isocyanate, is an aromatic isocyanate compound.[1] Its unique structural properties, conferred by the sterically hindered isocyanate group, make it a valuable reagent in specialized organic synthesis, including the development of novel pharmaceutical compounds and polymers. However, like all isocyanates, it possesses inherent reactivity that translates to significant health hazards.

The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards. For scientists and researchers, a deep understanding of a compound's GHS classification is not merely a regulatory formality; it is the foundation of a robust safety culture and the starting point for accurate risk assessment. This guide moves beyond a simple recitation of hazard codes to explain the causality behind the classification of this compound, enabling users to implement informed and effective safety measures.

Section 2: Consolidated GHS Classification

This compound is classified as a hazardous substance. The signal word "Danger" is consistently used across various supplier safety data sheets (SDS), indicating the potential for severe hazards.[2][3]

The following table summarizes the GHS hazard classifications derived from aggregated data sources. It is important to note that while there is broad agreement on the nature of the hazards, the precise severity (e.g., Acute Toxicity Category 3 vs. 4) can vary between suppliers. This guide presents a consolidated and conservative classification to ensure the highest level of safety.

| Hazard Class | GHS Category | Pictogram | Hazard Statement Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | H302 | Harmful if swallowed.[2][3] |

| Serious Eye Damage | Category 1 | H318 | Causes serious eye damage.[2][3] | |

| Respiratory Sensitization | Category 1 | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] | |

| Skin Sensitization | Category 1 | H317 | May cause an allergic skin reaction.[3] | |

| Note on Acute Inhalation Toxicity | Category 2 or 3 | H330 / H331 | Fatal if inhaled / Toxic if inhaled.[4][5] |

Some sources indicate a higher acute toxicity classification (H300/H330 - Fatal if swallowed/inhaled).[4][5][6] Given this discrepancy, a conservative approach assuming higher toxicity is recommended for all risk assessments and handling procedures.

Section 3: Mechanistic Insights into Key Hazards

Understanding the "why" behind a classification is critical for appreciating the risk. The hazards of this compound are intrinsically linked to the high reactivity of the isocyanate functional group (–N=C=O).

Sensitization: An Immunological Response

The most significant long-term health risks associated with isocyanates are respiratory and skin sensitization.[7]

-

Mechanism of Action : The electrophilic carbon atom of the isocyanate group readily reacts with nucleophilic functional groups (e.g., amino and sulfhydryl groups) on proteins in the skin and respiratory tract. This covalent binding, or haptenization, modifies endogenous proteins, which are then recognized as foreign by the immune system, initiating an allergic response.[6] Subsequent exposures, even at very low concentrations, can trigger a severe, debilitating allergic reaction.[8]

-

Respiratory Sensitization (H334) : This is the most severe health effect of isocyanate exposure.[7] Initial exposure may cause irritation, but repeated exposure can lead to occupational asthma. Once sensitized, an individual may experience severe asthma attacks, coughing, and shortness of breath upon re-exposure to even minute quantities of the substance. This condition can be permanent and life-threatening.

-

Skin Sensitization (H317) : Similar to respiratory sensitization, skin contact can lead to allergic contact dermatitis.[8] Symptoms include redness, rashes, and blistering. Importantly, dermal exposure can also contribute to the development of respiratory sensitization, a pathway that is often overlooked.[9]

Serious Eye Damage (H318)

This classification indicates that the chemical can cause irreversible damage to the eye. The reactivity of the isocyanate group with proteins and other biomolecules in the cornea and conjunctiva can lead to severe inflammation, tissue damage, and potential loss of vision. This is not simple irritation; it is a corrosive action on delicate eye tissue.

Acute Toxicity (H302)

The "Harmful if swallowed" classification is based on data indicating that ingestion of a sufficient quantity can lead to significant toxic effects. While the specific lethal dose (LD50) data for this compound is not always consistently reported, the classification warrants immediate medical attention if ingestion occurs.

Section 4: GHS Logic and Workflow

The GHS classification process follows a logical pathway from hazard identification to the assignment of harmonized communication elements. The following diagram illustrates this workflow as it applies to this compound.

Caption: GHS Classification Workflow for this compound.

Section 5: Experimental Protocol for Hazard Validation: The Murine Local Lymph Node Assay (LLNA)

To provide field-proven insight, this section details a standard protocol for assessing skin sensitization potential, a key hazard of this compound. The Murine Local Lymph Node Assay (LLNA) is the first-choice in vivo method for this purpose and is recognized by the OECD under Test Guideline 429.[10]

Causality Behind Experimental Choices: The LLNA is based on the immunological principle that skin sensitizers induce the proliferation of lymphocytes (T-cells) in the lymph nodes draining the site of application.[2][11] By measuring this proliferation, we can quantitatively assess the sensitization potential of a substance. This is a more refined and humane method than older guinea pig tests because it measures the induction phase of sensitization directly and uses fewer animals.[2][10]

Step-by-Step LLNA Methodology (Adapted from OECD TG 429)

-

Animal Selection & Acclimatization:

-

Use female CBA/Ca or CBA/J mice, 8-12 weeks old. These strains are well-characterized for their immune response in this assay.

-

Acclimatize animals for at least 5 days before the study begins to reduce stress-related variables.

-

-

Dose Formulation and Selection:

-

Prepare a minimum of three concentrations of this compound in a suitable vehicle (e.g., acetone and olive oil, 4:1 v/v). A vehicle control group (vehicle only) is mandatory.

-

The choice of concentrations is critical. The highest concentration should not cause excessive local irritation or systemic toxicity. A preliminary screen may be necessary to determine the appropriate dose range.

-

-

Application of Test Substance:

-

Assign a minimum of four animals per group.

-

On Day 1, Day 2, and Day 3, apply 25 µL of the test or control formulation to the dorsal surface of each ear of the mice. The consistent, repeated application mimics occupational exposure scenarios.

-

-

Measurement of Lymphocyte Proliferation:

-

On Day 6, approximately 72 hours after the final application, inject all mice intravenously with radio-labeled thymidine (e.g., ³H-methyl thymidine). Proliferating lymphocytes will incorporate this label into their DNA.

-

Five hours after injection, humanely euthanize the animals.

-

-

Sample Processing and Data Analysis:

-

Excise the auricular lymph nodes from each ear and pool them for each animal.

-

Prepare a single-cell suspension from the lymph nodes.

-

Measure the incorporated radioactivity by liquid scintillation counting. The resulting value is expressed as Disintegrations Per Minute (DPM) per animal.

-

Calculate the Stimulation Index (SI) for each treatment group by dividing the mean DPM per mouse in the group by the mean DPM per mouse in the vehicle control group.

-

-

Interpretation of Results:

Workflow Diagram: Murine Local Lymph Node Assay

Caption: Step-by-step workflow of the Murine Local Lymph Node Assay (LLNA).

Section 6: Precautionary Statements and Safe Handling

Effective risk management requires translating GHS classifications into concrete laboratory practices. The following precautionary statements are paramount:

| P-Code | Precautionary Statement | Scientific Rationale & Field Insight |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | Primary route of sensitization. Isocyanates can be volatile or become airborne as aerosols. Engineering controls (fume hood) are non-negotiable. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | Prevents skin/eye contact. Use nitrile or butyl rubber gloves (check breakthrough times). A lab coat and chemical splash goggles are mandatory. A face shield is required when there is a significant splash risk. |

| P284 | [In case of inadequate ventilation] wear respiratory protection.[2] | Last line of defense. If engineering controls cannot guarantee exposure below occupational limits, a supplied-air respirator is necessary. Standard dust masks are insufficient.[7] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Immediate response to exposure. Be prepared for an emergency. Anyone developing asthma-like symptoms must be removed from the source and seek immediate medical attention. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Mitigates eye damage. Immediate and prolonged rinsing is crucial to minimize corrosive damage. An eyewash station must be accessible. |

| P310 | Immediately call a POISON CENTER/doctor. | Urgency of medical intervention. Due to the severity of the hazards (eye damage, sensitization, potential acute toxicity), professional medical evaluation is essential after any exposure. |

Section 7: Conclusion

The GHS classification of this compound as a substance that is harmful if swallowed, causes serious eye damage, and is a potent respiratory and skin sensitizer, dictates that it must be handled with the utmost care. The reactivity of the isocyanate group is the root cause of its hazardous properties. For researchers and drug development professionals, this knowledge must inform every step of the experimental process, from the initial risk assessment to the final disposal of waste. By integrating a deep understanding of these hazards with stringent adherence to engineering controls, personal protective equipment, and emergency preparedness, the risks associated with this valuable chemical reagent can be effectively managed.

References

-

Title: Test No. 429: Skin Sensitisation: Local Lymph Node Assay Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]

-

Title: this compound | C10H11NO | CID 595239 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: The local lymph node assay and skin sensitization testing Source: Methods in Molecular Biology, PubMed URL: [Link]

-

Title: Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals Source: Methods in Molecular Biology, PubMed URL: [Link]

-

Title: Local lymph node assay: Validation assessment for regulatory purposes Source: American Journal of Contact Dermatitis URL: [Link]

-

Title: Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers Source: Frontiers in Toxicology URL: [Link]

-

Title: this compound - High purity Source: Georganics URL: [Link]

-

Title: 2,4,6-Trimethylphenyl isocyanide | C10H11N | CID 143446 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: this compound | CAS#:2958-62-5 Source: Chemsrc URL: [Link]

-

Title: Unclassified ENV/JM/MONO(99)3 Source: OECD URL: [Link]

-

Title: Isocyanates: Control measures guideline Source: Canada.ca URL: [Link]

-

Title: Isocyanates - Hazard Recognition Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

-

Title: Isocyanates: Working Safely Source: California Department of Public Health (CDPH) URL: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. ftp.cdc.gov [ftp.cdc.gov]

- 3. echemi.com [echemi.com]

- 4. In vitro model for the prediction of respiratory sensitization of inhalable substances | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 5. 2,4,6-Trimethylphenyl isocyanide | C10H11N | CID 143446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers [frontiersin.org]

- 7. Control measures guide - Canada.ca [canada.ca]

- 8. CAS 57116-96-8: 2,4,6-trimethylphenyl isocyanide [cymitquimica.com]

- 9. one.oecd.org [one.oecd.org]

- 10. Local lymph node assay - Wikipedia [en.wikipedia.org]

- 11. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. search.library.nyu.edu [search.library.nyu.edu]

The Solubility Profile of 2,4,6-Trimethylphenyl Isocyanate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of 2,4,6-trimethylphenyl isocyanate in common organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles governing solubility, offers a predictive solubility profile, and provides a detailed experimental protocol for empirical verification.

Introduction: The Significance of Solubility for a Versatile Reagent

This compound, also known as mesityl isocyanate, is a sterically hindered aromatic isocyanate. Its unique structure, with three methyl groups ortho and para to the isocyanate functionality, imparts distinct reactivity and properties, making it a valuable reagent in organic synthesis.[1] The isocyanate group is highly reactive towards nucleophiles, a characteristic harnessed in the formation of ureas, carbamates, and other derivatives.[2] Understanding the solubility of this compound is paramount for its effective use in various applications, including polymer chemistry, pharmaceutical synthesis, and materials science. Proper solvent selection is critical for controlling reaction kinetics, product purity, and process efficiency.

This guide will first explore the theoretical underpinnings of solubility, focusing on the principle of "like dissolves like" and the application of Hansen Solubility Parameters (HSP) for a more quantitative prediction. Subsequently, a predicted solubility table for this compound in a range of common organic solvents will be presented, based on estimated HSP values. Crucially, this guide also provides a detailed, step-by-step experimental protocol for the empirical determination of solubility, empowering researchers to validate these predictions in their own laboratory settings.

Theoretical Framework: Predicting Solubility through Intermolecular Interactions

The adage "like dissolves like" serves as a fundamental qualitative guideline for predicting solubility. This principle is rooted in the nature of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

A more sophisticated and quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) .[3][4] The HSP system dissects the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Each molecule is assigned a point in a three-dimensional "Hansen space" defined by these three parameters. The closer the HSP values of a solute and a solvent are in this space, the more likely they are to be miscible.[3]

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Estimated Value (MPa0.5) |

| δD (Dispersion) | 18 - 20 |

| δP (Polar) | 8 - 12 |

| δH (Hydrogen Bonding) | Low (due to lack of H-bond donor) |

Note: The hydrogen bonding component (δH) is expected to be low as the molecule lacks a hydrogen bond donor, though the nitrogen and oxygen atoms can act as acceptors.

Predicted Solubility Profile of this compound

Based on the "like dissolves like" principle and the estimated Hansen Solubility Parameters, a qualitative solubility profile for this compound in a range of common organic solvents can be predicted. Solvents with a higher degree of aromatic character and moderate polarity are anticipated to be good solvents. Conversely, highly polar, protic solvents are expected to be poor solvents and may react with the isocyanate group.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene | Aromatic | High | Similar aromatic nature, good match for dispersion forces. |

| Benzene | Aromatic | High | Similar aromatic nature, good match for dispersion forces. |

| Dichloromethane | Chlorinated | High | Good balance of polarity and ability to interact with the isocyanate group without reacting. |

| Chloroform | Chlorinated | High | Similar to dichloromethane. |

| Tetrahydrofuran (THF) | Ether | Moderate to High | Aprotic ether with moderate polarity. |

| Diethyl Ether | Ether | Moderate | Lower polarity than THF. |

| Acetone | Ketone | Moderate | Aprotic polar solvent. |

| Ethyl Acetate | Ester | Moderate | Aprotic polar solvent. |

| Acetonitrile | Nitrile | Moderate to Low | Polar aprotic solvent, but polarity might be too high for optimal solubility. |

| Hexane | Aliphatic | Low | Non-polar, poor match for the polar isocyanate group. |

| Heptane | Aliphatic | Low | Non-polar, poor match for the polar isocyanate group. |

| Methanol | Protic Alcohol | Reactive | Protic solvent will react with the isocyanate group to form a carbamate. |

| Ethanol | Protic Alcohol | Reactive | Protic solvent will react with the isocyanate group to form a carbamate. |

| Water | Protic | Insoluble & Reactive | Highly polar and protic; will hydrolyze the isocyanate to form an amine and carbon dioxide.[2] |

Disclaimer: The solubility data presented in Table 1 are predictions based on theoretical principles and should be considered as a guide for solvent selection. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the gravimetric "shake-flask" method, a widely accepted technique for determining the solubility of a solid in a liquid.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps or sealed ampoules

-

Constant temperature bath or incubator shaker

-

Vortex mixer

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)

-

Glass syringes

-

Oven for drying

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or incubator shaker set to the desired temperature.

-

Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent precipitation due to temperature changes, the syringe can be pre-warmed to the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a pre-weighed, clean, and dry container. This step is critical to remove any fine, undissolved particles.

-

-

Analysis:

-

Accurately weigh the container with the filtered solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the container under controlled conditions (e.g., in a vacuum oven at a temperature that will not cause decomposition of the solute).

-

Once the solvent is completely removed, allow the container to cool to room temperature in a desiccator and then weigh it again to determine the mass of the dissolved solid.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, g/L, or mol/L.

-

Solubility (g/L) = (Mass of residue (g) / Volume of supernatant collected (L))

-

Solubility ( g/100 g solvent) = (Mass of residue (g) / (Mass of solution (g) - Mass of residue (g))) x 100

-

Causality and Self-Validation

-

Why excess solute? To ensure the solution is truly saturated at the given temperature. The presence of undissolved solid at equilibrium is a visual confirmation of saturation.

-

Why constant temperature? Solubility is highly dependent on temperature. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Why filtration? To ensure that only the dissolved solid is being quantified. Any suspended microparticles would lead to an overestimation of solubility.

-

Why a pre-weighed container for the filtrate? This allows for the determination of the mass of the saturated solution, which is necessary for calculating solubility in units of mass of solute per mass of solvent.

Conclusion